molecular formula C12H18N2O B11803450 3-(1-Ethylpiperidin-2-yl)pyridin-2(1H)-one

3-(1-Ethylpiperidin-2-yl)pyridin-2(1H)-one

Cat. No.: B11803450
M. Wt: 206.28 g/mol
InChI Key: VGGLQOOUGCRAMY-UHFFFAOYSA-N
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Description

3-(1-Ethylpiperidin-2-yl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinones This compound is characterized by the presence of a pyridinone ring fused with an ethylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethylpiperidin-2-yl)pyridin-2(1H)-one typically involves the reaction of 2-pyridone with 1-ethylpiperidine under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the solvent used can vary from dimethylformamide (DMF) to tetrahydrofuran (THF). The reaction temperature is usually maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethylpiperidin-2-yl)pyridin-2(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinone ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: N-bromosuccinimide (NBS) in an organic solvent like chloroform.

Major Products Formed

    Oxidation: Oxidized pyridinone derivatives.

    Reduction: Reduced pyridinone derivatives.

    Substitution: Halogenated pyridinone derivatives.

Scientific Research Applications

3-(1-Ethylpiperidin-2-yl)pyridin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1-Ethylpiperidin-2-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Methylpiperidin-2-yl)pyridin-2(1H)-one
  • 3-(1-Propylpiperidin-2-yl)pyridin-2(1H)-one
  • 3-(1-Butylpiperidin-2-yl)pyridin-2(1H)-one

Uniqueness

3-(1-Ethylpiperidin-2-yl)pyridin-2(1H)-one is unique due to its specific ethyl substitution on the piperidine ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its methyl, propyl, and butyl analogs, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

3-(1-ethylpiperidin-2-yl)-1H-pyridin-2-one

InChI

InChI=1S/C12H18N2O/c1-2-14-9-4-3-7-11(14)10-6-5-8-13-12(10)15/h5-6,8,11H,2-4,7,9H2,1H3,(H,13,15)

InChI Key

VGGLQOOUGCRAMY-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCCC1C2=CC=CNC2=O

Origin of Product

United States

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